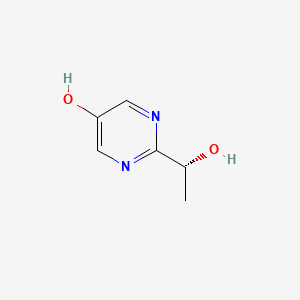

(R)-2-(1-hydroxyethyl)pyrimidin-5-ol

Description

Significance of Chiral Organic Molecules in Advanced Synthesis

Chirality, a term derived from the Greek word for 'hand', describes the geometric property of a molecule that makes it non-superimposable on its mirror image. mdpi.com These mirror-image forms, known as enantiomers, can possess identical physical properties in an achiral environment but often exhibit vastly different biological activities. mdpi.comnih.gov This is because biological systems, such as enzymes and receptors, are themselves chiral and interact selectively with only one enantiomer of a chiral drug or molecule. nih.govbeilstein-journals.org

The critical nature of stereochemistry was tragically highlighted by the thalidomide (B1683933) disaster, where one enantiomer was an effective sedative while the other was a potent teratogen. nih.gov Consequently, the ability to synthesize single enantiomers (enantiopure compounds) is a cornerstone of modern drug discovery and development. beilstein-journals.org Advanced synthesis techniques increasingly focus on stereoselective methods that yield a specific stereoisomer, thereby maximizing therapeutic efficacy and minimizing potential adverse effects. nih.gov Chiral heterocycles are particularly vital in this arena, as they form the basis for a vast number of pharmaceuticals and biologically active compounds. gsconlinepress.comgrowingscience.com

The Pyrimidine (B1678525) Core as a Fundamental Heterocyclic Scaffold

The pyrimidine ring is a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 3. growingscience.com This scaffold is of immense biological importance as it forms the structural basis for the nucleobases uracil, thymine, and cytosine, which are fundamental components of nucleic acids (DNA and RNA). growingscience.comresearchgate.net Beyond its role in genetics, the pyrimidine moiety is a "privileged scaffold" in medicinal chemistry, meaning it is a recurring structural framework in a multitude of biologically active compounds. researchgate.net

The versatility of the pyrimidine core allows for functionalization at various positions, leading to a wide array of derivatives with diverse pharmacological properties. gsconlinepress.com Pyrimidine-based compounds have been developed as anticancer, antiviral, antibacterial, anti-inflammatory, and antifungal agents. researchgate.netnih.gov The presence of the nitrogen atoms makes the pyrimidine ring a good hydrogen bond acceptor and allows for various molecular interactions, which is crucial for binding to biological targets like enzymes and receptors. growingscience.com The stability and synthetic accessibility of the pyrimidine ring make it an attractive starting point for the design and synthesis of novel therapeutic agents. researchgate.net

Introduction to Pyrimidin-5-ol Derivatives and Their Structural Significance

Pyrimidin-5-ol is a derivative of pyrimidine featuring a hydroxyl (-OH) group at the 5-position of the ring. The introduction of this hydroxyl group significantly influences the electronic properties of the pyrimidine scaffold. It is a strongly activating group that can donate electron density into the aromatic system, affecting the molecule's reactivity and potential for further substitution.

Derivatives of pyrimidin-5-ol are explored in various fields of chemistry. The hydroxyl group provides a site for further chemical modification and can act as a crucial hydrogen bond donor or acceptor in interactions with biological targets. rsc.org For example, related structures like 6-Amino-5-(2-hydroxyethyl)pyrimidin-2(1H)-one are investigated for their potential as building blocks in pharmaceuticals and for their biological activities, including anticancer and antiviral properties. smolecule.com The synthesis of substituted pyrimidine derivatives often involves the condensation of various organic reagents, and numerous methods have been developed to construct this versatile heterocyclic system. growingscience.comresearchgate.net

| Property | Value |

| IUPAC Name | pyrimidin-5-ol |

| Molecular Formula | C₄H₄N₂O |

| Molecular Weight | 96.09 g/mol |

| CAS Number | 51953-13-0 |

Data sourced from PubChem CID 565855.

The Unique Stereochemical Features of (R)-2-(1-hydroxyethyl)pyrimidin-5-ol

This compound is a specific chiral derivative that combines the pyrimidin-5-ol core with a stereochemically defined side chain. Its structure is characterized by two key features: the planar, aromatic pyrimidin-5-ol ring and the chiral (R)-1-hydroxyethyl group attached at the 2-position.

The stereochemical uniqueness arises from the chiral center at the carbon atom bonded to the hydroxyl group in the ethyl side chain. This carbon is attached to four different groups: a hydrogen atom, a methyl group, a hydroxyl group, and the pyrimidine ring. This arrangement results in two possible enantiomers: (R) and (S). The designation "(R)" (from the Latin rectus, for right) specifies that this molecule has a single, defined three-dimensional configuration at this stereocenter.

In the context of medicinal chemistry and drug design, controlling this specific stereochemistry is crucial. The precise spatial orientation of the hydroxyl and methyl groups in the (R)-enantiomer can dictate how the molecule fits into the binding site of a target protein. A subtle change to the (S)-configuration could lead to a complete loss of biological activity or an entirely different pharmacological profile. nih.gov The synthesis of such an enantiopure compound would require stereoselective methods, such as asymmetric synthesis or chemoenzymatic resolution, which use chiral catalysts or enzymes to favor the formation of one enantiomer over the other. researchgate.net

| Property | Value |

| Chemical Name | This compound |

| Molecular Formula | C₆H₈N₂O₂ |

| Molecular Weight | 140.14 g/mol |

| CAS Number | 1460321-45-2 |

Data sourced from Appchem, BLDpharm. appchemical.combldpharm.com

Structure

3D Structure

Properties

IUPAC Name |

2-[(1R)-1-hydroxyethyl]pyrimidin-5-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O2/c1-4(9)6-7-2-5(10)3-8-6/h2-4,9-10H,1H3/t4-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTYOXGALQDHZEW-SCSAIBSYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=NC=C(C=N1)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=NC=C(C=N1)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for R 2 1 Hydroxyethyl Pyrimidin 5 Ol

Retrosynthetic Analysis of the Pyrimidine-5-ol Core with a Chiral Side Chain

A logical retrosynthetic analysis of (R)-2-(1-hydroxyethyl)pyrimidin-5-ol begins with the disconnection of the chiral secondary alcohol side chain. This leads to the key precursor, 2-acetylpyrimidin-5-ol. The stereocenter can be installed in a forward sense via the enantioselective reduction of the ketone functionality, a common and well-established strategy for the synthesis of chiral alcohols.

The pyrimidine-5-ol core itself can be disconnected according to established methods for pyrimidine (B1678525) synthesis, such as the Pinner synthesis. This approach involves the condensation of a 1,3-dicarbonyl compound or a synthetic equivalent with an amidine derivative. For the synthesis of 2-acetyl-5-hydroxypyrimidine, a plausible disconnection involves a three-carbon component like acetylacetone (B45752) and a suitable N-C-N building block. A reported synthesis of a related compound, N-(5-acetyl-4-methylpyrimidin-2-yl)benzenesulfonamide, utilizes the reaction of phenylsulfonyl guanidine (B92328) with acetyl acetone (B3395972) and triethylorthoformate. cardiff.ac.uk This suggests a viable strategy for constructing the desired 2-acetyl-5-hydroxypyrimidine precursor by selecting the appropriate amidine and β-dicarbonyl starting materials.

Enantioselective Synthesis Approaches to this compound

The crucial step in the synthesis of this compound is the enantioselective reduction of the prochiral ketone, 2-acetylpyrimidin-5-ol. Both asymmetric catalysis and biocatalysis offer powerful tools to achieve high stereocontrol in this transformation.

Asymmetric Catalysis in Pyrimidine Derivatization

Asymmetric catalysis, particularly metal-catalyzed hydrogenation and transfer hydrogenation, provides a versatile and efficient means to produce chiral alcohols. The success of these methods hinges on the design of the chiral ligand and the optimization of the catalyst system.

The design of chiral ligands is paramount for achieving high enantioselectivity in metal-catalyzed reductions. For heteroaromatic ketones like 2-acetylpyrimidin-5-ol, the electronic properties and potential for coordination of the pyrimidine ring must be considered. Ligands based on privileged chiral backbones such as BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) and chiral diamines are commonly employed. The steric and electronic properties of the ligand can be fine-tuned to create a chiral pocket around the metal center that preferentially binds one prochiral face of the ketone substrate, leading to the desired enantiomer of the alcohol.

Catalyst optimization involves screening various metal precursors (e.g., ruthenium, iridium, rhodium), ligands, solvents, and reaction conditions (temperature, pressure) to maximize both catalytic activity and enantioselectivity. For instance, ruthenium catalysts bearing chiral diphosphine and diamine ligands have shown exceptional activity and selectivity in the asymmetric hydrogenation of a wide range of aromatic and heteroaromatic ketones.

Ruthenium and iridium complexes are at the forefront of metal-catalyzed asymmetric reduction of ketones. Chiral Ru(II)-diamine catalysts, for example, have been successfully applied to the asymmetric transfer hydrogenation of various ketones in water, offering a greener alternative to traditional organic solvents. Similarly, iridium catalysts bearing chiral phosphine-free ligands, such as those based on N-heterocyclic carbenes or diamines, have demonstrated high efficiency in the asymmetric hydrogenation of ketones.

The table below summarizes representative catalyst systems and their performance in the asymmetric reduction of aromatic and heteroaromatic ketones, which are analogous to the target substrate.

| Metal | Chiral Ligand Type | Substrate Type | Enantiomeric Excess (ee) | Reference |

| Ruthenium | Chiral Diamine | Aromatic Ketones | Up to 99% | researchgate.net |

| Iridium | Chiral Phosphine-Free | Aromatic Ketones | Up to 99.9% | researchgate.net |

| Palladium | Chiral Bisphosphine | N-tosylimines | Up to 99.9% | researchgate.net |

Biocatalytic Synthesis of this compound

Biocatalysis has emerged as a powerful and sustainable alternative to traditional chemical methods for asymmetric synthesis. Enzymes, particularly ketoreductases, can exhibit exquisite chemo-, regio-, and stereoselectivity, often under mild reaction conditions.

Ketoreductases (KREDs), also known as alcohol dehydrogenases (ADHs), are enzymes that catalyze the reduction of ketones to alcohols using a nicotinamide (B372718) cofactor (NADH or NADPH). A vast number of KREDs are commercially available or can be produced through recombinant DNA technology, providing a diverse toolbox for asymmetric synthesis. The stereochemical outcome of the reduction (i.e., whether the (R)- or (S)-alcohol is formed) is determined by the specific enzyme used, as different KREDs exhibit distinct substrate specificities and stereopreferences.

Whole-cell biocatalysis, using microorganisms such as Lactobacillus species, can also be employed for the enantioselective reduction of heteroaromatic ketones. This approach can be advantageous as it often circumvents the need for costly cofactor isolation and regeneration.

The following table provides examples of ketoreductases and their application in the asymmetric reduction of ketones, highlighting their potential for the synthesis of this compound.

| Enzyme/Organism | Substrate Type | Product Configuration | Enantiomeric Excess (ee) | Reference |

| Ketoreductase (KRED) | Apremilast precursor | (S)-alcohol | High | rsc.org |

| Lactobacillus sp. | Aromatic Ketones | (R)- or (S)-alcohols | 6-94% | researchgate.net |

| Engineered KRED | Ipatasertib precursor | (R,R)-trans alcohol | 99.7% de | researchgate.net |

Resolution of Racemic 2-(1-hydroxyethyl)pyrimidin-5-ol (B3238098)

Resolution is the process of separating a racemic mixture into its constituent enantiomers. Although this means a theoretical maximum yield of only 50% for the desired enantiomer, resolution methods are often practical and widely used in both laboratory and industrial settings.

Classical chemical resolution involves the reaction of a racemate with an enantiomerically pure chiral resolving agent to form a pair of diastereomers. Since diastereomers have different physical properties (e.g., solubility, melting point), they can be separated by conventional methods such as fractional crystallization.

For the resolution of racemic 2-(1-hydroxyethyl)pyrimidin-5-ol, which contains both a hydroxyl group and basic pyrimidine nitrogens, two main strategies are possible:

Formation of Diastereomeric Salts: The basic nitrogen atoms of the pyrimidine ring can react with a chiral acid, such as (+)-tartaric acid, (R)-(-)-mandelic acid, or (+)-camphorsulfonic acid, to form diastereomeric salts. These salts can then be separated by careful crystallization, taking advantage of their different solubilities in a given solvent system.

Formation of Diastereomeric Esters: The hydroxyl group of the alcohol can be esterified with a chiral carboxylic acid or an activated derivative (e.g., an acyl chloride). The resulting diastereomeric esters can be separated by chromatography or crystallization.

After separation, the chiral resolving agent is removed in a subsequent chemical step. For diastereomeric salts, this involves neutralization with a base to liberate the free pyrimidine base. For diastereomeric esters, hydrolysis is required to cleave the ester bond and recover the chiral alcohol.

Enzymatic kinetic resolution (EKR) is a highly efficient method that exploits the stereoselectivity of enzymes, most commonly lipases, to differentiate between the two enantiomers of a racemate. mdpi.com In this process, the enzyme catalyzes a reaction on one enantiomer at a much faster rate than on the other. researchgate.net

For the resolution of racemic 2-(1-hydroxyethyl)pyrimidin-5-ol, a lipase-catalyzed transesterification is a common approach. The racemic alcohol is treated with an acyl donor (e.g., vinyl acetate, ethyl acetate) in the presence of a lipase (B570770), such as Candida antarctica lipase B (CAL-B), in an organic solvent. mdpi.com The enzyme will selectively acylate one enantiomer (e.g., the (S)-enantiomer) to form an ester, leaving the other enantiomer (the desired (R)-alcohol) largely unreacted. The reaction is stopped at or near 50% conversion to achieve the highest possible enantiomeric excess for both the remaining alcohol and the newly formed ester. mdpi.com The unreacted (R)-alcohol can then be easily separated from the (S)-ester by chromatography.

The efficiency of the resolution is described by the enantiomeric ratio (E value), where a high E value (typically >100) indicates a highly selective and effective resolution. nih.gov

| Enzyme | Acyl Donor | Solvent | Typical Conversion (%) | Expected Product | E Value |

|---|---|---|---|---|---|

| Candida antarctica Lipase B (CAL-B) | Vinyl Acetate | Toluene | ~50 | (R)-alcohol and (S)-acetate | >200 |

| Pseudomonas cepacia Lipase (PSL) | Isopropenyl Acetate | Hexane | ~50 | (R)-alcohol and (S)-acetate | >100 |

| Pig Liver Esterase (PLE) - (Hydrolysis) | Racemic Acetate Ester | Phosphate Buffer/Toluene | ~50 | (R)-alcohol and (S)-acetate | >50 |

Chromatographic separation, particularly preparative high-performance liquid chromatography (HPLC), is a powerful technique for resolving enantiomers. researchgate.netlookchem.com This method relies on the use of a chiral stationary phase (CSP), which interacts differently with the two enantiomers of a racemic compound, leading to different retention times and thus separation. nih.govresearchgate.net

For the separation of a polar molecule like 2-(1-hydroxyethyl)pyrimidin-5-ol, polysaccharide-based CSPs are often highly effective. nih.govnih.gov These CSPs consist of derivatives of cellulose (B213188) or amylose (B160209) (e.g., tris(3,5-dimethylphenylcarbamate)) coated or immobilized on a silica (B1680970) support. nih.gov The separation mechanism involves a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and inclusion into the chiral cavities of the polysaccharide structure.

An analytical method is first developed on a small-scale HPLC column to find the optimal CSP and mobile phase that provides good resolution (separation factor α > 1.2). nih.gov Common mobile phases include mixtures of hexane/isopropanol (B130326) or other alcohols for normal-phase chromatography, or acetonitrile/water/buffers for reversed-phase chromatography. Once a suitable method is established, it can be scaled up to preparative or semi-preparative chromatography using larger columns and higher flow rates to isolate multi-gram or even kilogram quantities of the desired (R)-enantiomer with high enantiomeric purity. researchgate.netnih.gov

| Chiral Stationary Phase (CSP) | Example Column Name | Typical Mobile Phase System | Detection Method |

|---|---|---|---|

| Immobilized Amylose tris(3,5-dimethylphenylcarbamate) | Chiralpak® IA | n-Hexane/Ethanol or n-Hexane/Isopropanol | UV (e.g., at 254 nm) |

| Immobilized Cellulose tris(3,5-dimethylphenylcarbamate) | Chiralcel® OD-I | n-Hexane/Isopropanol/Methanol (B129727) | UV (e.g., at 254 nm) |

| Cyclodextrin-based | Cyclobond™ | Methanol/Acetonitrile/Triethylammonium Acetate Buffer | UV (e.g., at 254 nm) |

Synthesis of Key Precursors for this compound

The construction of this compound hinges on the efficient synthesis of two primary components: the pyrimidine-5-ol core and the chiral (R)-1-hydroxyethyl side chain. The latter is typically introduced via the asymmetric reduction of a corresponding acetyl precursor.

Preparation of Pyrimidine-5-ol Intermediates

A versatile strategy for the synthesis of the requisite 2-acetylpyrimidin-5-ol precursor involves a multi-step sequence commencing with a protected pyrimidine-5-ol derivative. A common protective group for the hydroxyl functionality is the benzyl (B1604629) group, owing to its stability under various reaction conditions and its facile removal via hydrogenolysis.

A plausible synthetic pathway can be envisioned starting from a suitably substituted pyrimidine. For instance, the synthesis of 2-cyano-5-benzyloxypyrimidine can serve as a crucial step. The cyano group provides a synthetic handle for the introduction of the acetyl moiety. This can be accomplished through a Grignard reaction with methylmagnesium bromide, which, upon subsequent acidic hydrolysis, yields the desired methyl ketone.

The final step in preparing the key intermediate is the deprotection of the hydroxyl group. Catalytic hydrogenation using palladium on carbon (Pd/C) is a standard and effective method for cleaving the benzyl ether, affording 2-acetylpyrimidin-5-ol. This precursor is then ready for the critical asymmetric reduction step to install the chiral alcohol.

Synthesis of Chiral 1-Hydroxyethyl Side Chain Precursors

The introduction of the chiral 1-hydroxyethyl side chain with the desired (R)-configuration is most effectively achieved through the asymmetric reduction of the prochiral ketone, 2-acetylpyrimidin-5-ol. Asymmetric transfer hydrogenation (ATH) has emerged as a powerful and widely adopted method for this transformation, often employing well-defined transition metal catalysts.

Ruthenium-based catalysts, particularly those developed by Noyori and his co-workers, have demonstrated exceptional efficacy and enantioselectivity in the reduction of a wide array of ketones, including heteroaromatic variants. These catalysts typically feature a ruthenium center complexed with a chiral diamine ligand and an arene ligand. The transfer of hydrogen from a hydrogen donor, commonly isopropanol or a formic acid/triethylamine mixture, to the ketone is mediated by this chiral catalytic system, leading to the formation of the chiral alcohol with high enantiomeric excess (ee).

For the synthesis of this compound, the use of a catalyst with the appropriate chirality, such as one derived from an (R,R)-diamine ligand, is essential to favor the formation of the (R)-alcohol. The mechanism of these reductions is well-understood and proceeds through a six-membered ring transition state, where the stereochemical outcome is dictated by the steric and electronic interactions between the substrate and the chiral catalyst.

Optimization of Reaction Conditions and Process Parameters

To maximize the yield and enantioselectivity of the synthesis of this compound, a thorough optimization of the reaction conditions for the asymmetric reduction step is crucial. The key parameters that significantly influence the outcome of the reaction include the choice of solvent, reaction temperature, and the catalyst loading, including the ligand-to-substrate ratio.

Solvent Effects on Stereoselectivity and Yield

The solvent can play a pivotal role in asymmetric catalysis, influencing both the solubility of the reactants and the stability of the transition state. In the context of Noyori-type asymmetric transfer hydrogenations, a range of solvents have been investigated. Protic solvents like isopropanol often serve as both the solvent and the hydrogen donor. However, the choice of solvent can significantly impact the enantioselectivity.

For the reduction of heteroaromatic ketones, various solvents have been explored. The following table illustrates the effect of different solvents on the asymmetric transfer hydrogenation of a representative heteroaromatic ketone, 2-acetylpyridine, using a chiral Ru-catalyst.

| Solvent | Yield (%) | Enantiomeric Excess (ee, %) |

| Isopropanol | 95 | 98 (R) |

| Methanol | 92 | 96 (R) |

| Ethanol | 94 | 97 (R) |

| Dichloromethane | 85 | 95 (R) |

| Toluene | 88 | 94 (R) |

This table is generated based on typical results found in the literature for analogous reactions and serves as an illustrative example.

As the data suggests, protic solvents, particularly isopropanol, often provide the best combination of high yield and excellent enantioselectivity. This is attributed to their ability to participate effectively in the hydrogen transfer mechanism.

Temperature and Pressure Influence on Reaction Kinetics and Stereochemical Outcome

Reaction temperature is a critical parameter that can affect both the rate of reaction and the stereochemical outcome. Generally, lower temperatures are favored for asymmetric reactions as they can enhance the energy difference between the diastereomeric transition states, leading to higher enantioselectivity. However, this often comes at the cost of a slower reaction rate.

The influence of temperature on the enantioselective reduction of 2-acetylfuran, another analogous heteroaromatic ketone, is presented below.

| Temperature (°C) | Reaction Time (h) | Conversion (%) | Enantiomeric Excess (ee, %) |

| 0 | 24 | 98 | 99 (S) |

| 25 (Room Temp) | 8 | >99 | 97 (S) |

| 50 | 2 | >99 | 94 (S) |

This table is generated based on typical results found in the literature for analogous reactions and serves as an illustrative example.

The data clearly indicates that decreasing the temperature leads to a significant increase in enantioselectivity, albeit with a longer reaction time. Therefore, an optimal temperature must be determined to balance the need for high enantiopurity with practical reaction times. While pressure is a more significant factor in asymmetric hydrogenations using molecular hydrogen, in asymmetric transfer hydrogenation, which is typically conducted at atmospheric pressure, its influence is minimal.

Catalyst Loading and Ligand/Substrate Ratio Optimization

The efficiency of a catalytic process is also determined by the amount of catalyst required. Lowering the catalyst loading is economically and environmentally advantageous. Optimization of the catalyst loading, often expressed as the substrate-to-catalyst ratio (S/C), is a key aspect of process development.

High enantioselectivities can often be maintained even at very low catalyst loadings with highly active catalysts like the Noyori-type systems. The effect of catalyst loading on the asymmetric transfer hydrogenation of acetophenone, a model aromatic ketone, is shown in the following table.

| Catalyst Loading (mol%) | Substrate/Catalyst Ratio (S/C) | Yield (%) | Enantiomeric Excess (ee, %) |

| 1.0 | 100 | >99 | 98 (R) |

| 0.1 | 1000 | 98 | 98 (R) |

| 0.01 | 10000 | 95 | 97 (R) |

This table is generated based on typical results found in the literature for analogous reactions and serves as an illustrative example.

These results highlight the remarkable efficiency of these catalytic systems, achieving excellent results with very low amounts of the catalyst. The ligand-to-substrate ratio is inherently linked to the catalyst loading in pre-formed catalysts. The optimization of this parameter is crucial for achieving both high catalytic activity and stereoselectivity.

Mechanistic Insights into the Formation and Reactivity of R 2 1 Hydroxyethyl Pyrimidin 5 Ol

Reaction Mechanism Elucidation of Pyrimidine (B1678525) Ring Formation

The synthesis of the pyrimidine core of 2-(1-hydroxyethyl)pyrimidin-5-ol (B3238098) likely proceeds through a variation of a classical condensation reaction, such as the Pinner pyrimidine synthesis. slideshare.netslideshare.net This method involves the condensation of an amidine with a β-dicarbonyl compound or a related derivative. mdpi.com

A plausible route involves the reaction of a suitably protected hydroxyacetamidine with a derivative of malonic acid or a 3-oxobutanoate equivalent that can provide the C4, C5, and C6 atoms of the ring with the required hydroxyl group at the C5 position.

The general mechanism for the Pinner synthesis can be broken down into the following key steps:

Nucleophilic Attack: The reaction is typically initiated by the nucleophilic attack of one of the nitrogen atoms of the amidine onto one of the carbonyl carbons of the 1,3-dicarbonyl compound (or its enol/enolate form).

Intermediate Formation: This attack forms a tetrahedral intermediate which subsequently eliminates a molecule of water to form a vinylogous amide or enamine intermediate.

Cyclization: An intramolecular nucleophilic attack by the second nitrogen atom of the amidine residue onto the remaining carbonyl group leads to the formation of a six-membered dihydropyrimidine (B8664642) ring.

Dehydration/Aromatization: The final step involves the elimination of a second molecule of water from the cyclic intermediate to yield the aromatic pyrimidine ring. slideshare.net

A potential synthetic pathway is illustrated below:

Step 1: Initial condensation and formation of an enamine intermediate.

Step 2: Intramolecular cyclization to form the dihydropyrimidine ring.

Step 3: Dehydration to yield the final aromatic pyrimidine product.

This [3+3] cycloaddition strategy is a robust and common method for constructing substituted pyrimidine rings from readily available starting materials. mdpi.comrsc.org

Detailed Mechanistic Pathways for Asymmetric Induction

The chirality in (R)-2-(1-hydroxyethyl)pyrimidin-5-ol is centered at the carbon bearing the hydroxyl group. Achieving high enantioselectivity for the (R)-enantiomer can be accomplished through several established asymmetric synthesis strategies, most likely involving the stereoselective reduction of the prochiral ketone precursor, 2-acetylpyrimidin-5-ol.

Prominent methods for this transformation include:

Catalytic Asymmetric Reduction: Using chiral catalysts such as those developed for the Corey-Bakshi-Shibata (CBS) reduction or Noyori's asymmetric hydrogenation. nih.govnih.gov

Chemoenzymatic Resolution: Employing enzymes, such as lipases, to selectively acylate one enantiomer from a racemic mixture of 2-(1-hydroxyethyl)pyrimidin-5-ol, allowing for the separation of the desired enantiomer. This approach has been successfully applied to very similar structures like hydroxyethyl-pyridines. researchgate.net

For the purpose of this mechanistic discussion, the focus will be on catalytic asymmetric reduction, a widely used and predictable method. In a typical CBS reduction, a chiral oxazaborolidine catalyst coordinates with both the reducing agent (borane) and the ketone substrate, creating a rigid, organized transition state that directs the hydride to a specific face of the carbonyl. wikipedia.org

The stereochemical outcome of the asymmetric reduction of 2-acetylpyrimidin-5-ol is determined by the geometry of the transition state.

In the CBS reduction , the proposed transition state is a six-membered ring-like structure. nih.gov

The oxazaborolidine catalyst, derived from a chiral amino alcohol like proline, has a sterically demanding group (R).

The ketone substrate (2-acetylpyrimidin-5-ol) coordinates to the boron atom of the catalyst in a way that minimizes steric hindrance. The more sterically demanding substituent on the carbonyl (the pyrimidine ring) orients itself away from the catalyst's bulky R group.

Borane (B79455) (BH₃), the hydride source, coordinates to the nitrogen atom of the oxazaborolidine ring.

The hydride is then delivered from the borane to the carbonyl carbon. The facial selectivity is dictated by the preferred orientation of the ketone in the complex, leading to the formation of one enantiomer over the other. youtube.com

For Noyori's asymmetric hydrogenation , the mechanism involves a chiral ruthenium-diphosphine-diamine complex. The proposed transition state involves a concerted, six-membered pericyclic transfer of a hydride from the metal and a proton from the amine ligand to the carbonyl group. The chirality of the diphosphine and diamine ligands creates a chiral pocket that forces the ketone to bind in a specific orientation, exposing one prochiral face to the hydrogenation, thus leading to high enantioselectivity. nih.gov

Non-covalent interactions are fundamental to the efficacy of asymmetric catalysis, as they are responsible for the stabilization of the diastereomeric transition states that lead to the desired product. nih.govnih.gov

In the context of reducing 2-acetylpyrimidin-5-ol, several non-covalent interactions within the catalyst-substrate complex are crucial:

Steric Repulsion: As described in the transition state analysis, steric hindrance is a primary factor. The catalyst creates a chiral environment where one approach of the hydride is sterically favored over the other. nih.gov

Hydrogen Bonding: In many catalyst systems, particularly bifunctional catalysts like those used in transfer hydrogenation (e.g., Ru-TsDPEN), hydrogen bonding between the catalyst and the carbonyl oxygen of the substrate helps to lock the substrate into a specific conformation. nih.govmdpi.com This pre-organization is key to achieving high levels of stereocontrol.

π-π Stacking: Interactions between the aromatic pyrimidine ring of the substrate and aromatic moieties on the chiral ligand (e.g., the phenyl groups in BINAP) can further stabilize the preferred transition state geometry.

Coordinate Bonds: The Lewis acidic interaction (coordination) between the ketone's oxygen and the catalyst's metal center (or boron in CBS reduction) is the initial and most critical non-covalent interaction that brings the reactants together within the chiral sphere of influence. wikipedia.org

These weak, yet collectively significant, interactions lower the energy of the transition state for the formation of the (R)-enantiomer while raising the energy of the transition state for the (S)-enantiomer, resulting in a high enantiomeric excess of the desired product. researchgate.net

Kinetic Studies of Key Synthetic Steps

Specific kinetic data for the synthesis of this compound are not publicly available. However, a kinetic study of the proposed synthetic steps would provide valuable information for reaction optimization and scale-up.

For the pyrimidine ring formation (Pinner synthesis), kinetic studies would likely focus on the rate of condensation and cyclization. The reaction rate would be expected to depend on the concentration of the reactants (amidine and dicarbonyl compound), the catalyst (acid or base), and the temperature. The rate-determining step is often the initial nucleophilic attack or the final dehydration/aromatization step.

For the asymmetric reduction step , kinetic analysis would help to understand the catalyst's efficiency. Key parameters to be studied would include the reaction order with respect to the substrate, the catalyst, and the reducing agent. Such studies often reveal information about catalyst activation, turnover-limiting steps, and potential catalyst deactivation pathways.

Investigations into the Stability and Interconversion of Enantiomers

The enantiomeric stability of this compound is a critical factor for its application. The stereocenter is a secondary alcohol attached to an aromatic ring, a structure that is generally configurationally stable under neutral, mild acidic, and mild basic conditions.

Interconversion of the enantiomers (racemization) would require breaking and reforming one of the bonds to the chiral center. Plausible pathways for racemization include:

Oxidation-Reduction: The most likely pathway for racemization involves oxidation of the secondary alcohol to the prochiral ketone (2-acetylpyrimidin-5-ol), followed by a non-stereoselective reduction back to the racemic alcohol. This could occur in the presence of trace oxidizing agents.

SN1-type Reaction: Under strongly acidic conditions, the hydroxyl group could be protonated to form a good leaving group (water). Departure of water would generate a planar, achiral carbocation intermediate stabilized by the pyrimidine ring. Subsequent attack by water would result in the racemic alcohol. This pathway is generally slow for alcohols unless strong acids and high temperatures are used.

Studies on analogous chiral secondary benzylic alcohols show that the stereocenter is robust under typical workup and purification conditions (e.g., chromatography). researchgate.net However, some catalytic conditions, particularly certain types of hydrogenolysis, have been shown to cause racemization of the alcohol product. acs.org Therefore, conditions for any subsequent reactions involving this compound must be chosen carefully to preserve its enantiomeric integrity.

Advanced Spectroscopic and Structural Characterization of R 2 1 Hydroxyethyl Pyrimidin 5 Ol

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the structural analysis of organic molecules. For (R)-2-(1-hydroxyethyl)pyrimidin-5-ol, a suite of one-dimensional and two-dimensional NMR experiments allows for the complete and unambiguous assignment of all proton (¹H) and carbon (¹³C) signals.

While 1D ¹H and ¹³C NMR provide initial information on the chemical environments of the nuclei, 2D NMR techniques are essential for assembling the molecular structure by revealing through-bond correlations.

Correlation Spectroscopy (COSY): The ¹H-¹H COSY experiment identifies protons that are coupled to each other, typically through two or three bonds (²J or ³J coupling). For this compound, the key expected correlation would be between the methine proton (H7) and the methyl protons (H8) of the hydroxyethyl (B10761427) side chain. A cross-peak between these signals would confirm the presence of the -CH(OH)CH₃ fragment. sdsu.edu

Heteronuclear Single Quantum Coherence (HSQC): The HSQC spectrum correlates proton signals with the carbon atoms to which they are directly attached (¹J coupling). sdsu.edu This technique allows for the direct assignment of each carbon atom that bears protons. For instance, the pyrimidine (B1678525) ring protons H4 and H6 would show correlations to their respective carbon atoms, C4 and C6. Similarly, the protons of the hydroxyethyl group (H7, H8) would correlate to their attached carbons (C7, C8).

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment is crucial for assembling the complete carbon skeleton by showing correlations between protons and carbons over longer ranges, typically two or three bonds (²J or ³J). sdsu.eduresearchgate.net Key HMBC correlations would link the side chain to the pyrimidine ring. For example, the methine proton (H7) and methyl protons (H8) of the side chain are expected to show cross-peaks to the C2 carbon of the pyrimidine ring, confirming the attachment point. Likewise, the pyrimidine proton H4 would show a correlation to C2, C5, and C6, helping to piece together the ring structure. researchgate.net

Based on established chemical shift principles for pyrimidine derivatives and chiral alcohols, the following table presents the predicted ¹H and ¹³C NMR assignments for this compound and the expected key 2D NMR correlations.

Table 1: Predicted ¹H and ¹³C NMR Data and Key 2D Correlations for this compound

| Position | Atom | Predicted δ (ppm) | Key COSY (¹H-¹H) Correlations | Key HSQC (¹H-¹³C) Correlation | Key HMBC (¹H-¹³C) Correlations |

|---|---|---|---|---|---|

| 2 | C | ~165 | - | - | H4, H6, H7, H8 |

| 4 | C | ~150 | - | C4-H4 | C2, C5, C6 |

| 4 | H | ~8.5 | H6 | H4-C4 | C2, C5, C6 |

| 5 | C | ~145 | - | - | H4, H6 |

| 6 | C | ~150 | - | C6-H6 | C2, C4, C5 |

| 6 | H | ~8.5 | H4 | H6-C6 | C2, C4, C5 |

| 7 | C | ~70 | - | C7-H7 | C2, C8 |

| 7 | H | ~4.9 (q) | H8 | H7-C7 | C2, C8 |

| 8 | C | ~25 | - | C8-H8 | C2, C7 |

| 8 | H | ~1.5 (d) | H7 | H8-C8 | C2, C7 |

The determination of enantiomeric purity (or enantiomeric excess, ee) is critical for chiral compounds. While enantiomers have identical NMR spectra in an achiral environment, their signals can be resolved by introducing a chiral auxiliary. Chiral Solvating Agents (CSAs) or Chiral Shift Reagents (CSRs) are commonly used for this purpose. researchgate.netnih.gov

These reagents are enantiomerically pure compounds that interact non-covalently with the enantiomers of the analyte to form transient diastereomeric complexes. nih.gov These diastereomeric complexes have different magnetic environments, resulting in the separation of previously overlapping signals in the NMR spectrum. The enantiomeric excess can then be determined by integrating the resolved signals. nih.gov

For this compound, which possesses a hydroxyl group capable of coordinating to a shift reagent, lanthanide-based CSRs such as tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]europium(III), [Eu(hfc)₃], are effective. Upon addition of the chiral reagent to a solution of the analyte, the proton signals closest to the binding site (the hydroxyl group) will experience the largest induced shifts and separation.

In a hypothetical experiment, the quartet signal of the methine proton (H7) and the doublet signal of the methyl group (H8) would each be resolved into two distinct signals—one for the (R)-enantiomer and one for the (S)-enantiomer. The ratio of the integrals of these separated peaks would provide a direct measure of the enantiomeric purity of the sample. Modern methods also employ various organic molecules as CSAs, which can form hydrogen bonds or other interactions with the analyte. frontiersin.org

X-ray Crystallography for Absolute Stereochemical Determination

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline compound, providing precise information on bond lengths, bond angles, and absolute configuration. unimi.it

To perform this analysis, a high-quality single crystal of this compound is required. The crystal is mounted on a diffractometer and irradiated with monochromatic X-rays. The resulting diffraction pattern is analyzed to generate an electron density map, from which the atomic positions are determined.

A key outcome for a chiral molecule synthesized from a known starting material or resolved is the determination of its absolute stereochemistry. By using anomalous dispersion, typically from the diffraction of copper X-ray radiation, the absolute configuration can be determined unambiguously through calculation of the Flack parameter. A value close to zero for the correct enantiomer confirms the assignment.

While specific crystal data for this compound is not publicly available, a successful analysis would yield a set of crystallographic parameters similar to those presented in the illustrative table below, which are typical for small organic molecules.

Table 2: Illustrative Crystallographic Data for a Chiral Pyrimidine Derivative

| Parameter | Typical Value/Description |

|---|---|

| Empirical Formula | C₆H₈N₂O₂ |

| Formula Weight | 140.14 |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ (Chiral) |

| Unit Cell Dimensions | a = 5.5 Å, b = 8.0 Å, c = 15.0 Å |

| Volume | 660 ų |

| Z (Molecules/unit cell) | 4 |

| Calculated Density | 1.41 g/cm³ |

| Reflections collected | ~5000 |

| Final R-index [I > 2σ(I)] | < 0.05 |

| Flack Parameter | ~0.0(1) |

The crystal structure would also reveal the preferred conformation of the molecule in the solid state. The pyrimidine ring is expected to be largely planar. The conformation of the flexible hydroxyethyl side chain would be defined by the torsion angle between the ring and the side chain (e.g., C4-C2-C7-O). This conformation is often influenced by the formation of intermolecular interactions, particularly hydrogen bonds, which stabilize the crystal packing.

Chiroptical Spectroscopy

Chiroptical spectroscopy encompasses techniques that measure the differential interaction of a chiral substance with left and right circularly polarized light. researchgate.net These methods, including Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD), are highly sensitive to the stereochemistry of the molecule. libretexts.org

Optical Rotatory Dispersion (ORD): ORD measures the change in the angle of optical rotation as a function of the wavelength of light. leidenuniv.nl A chiral molecule will exhibit a complex ORD curve, with significant changes in rotation near the wavelengths of its electronic absorptions. This phenomenon is known as the Cotton effect. libretexts.org

Circular Dichroism (CD): CD measures the difference in absorption of left and right circularly polarized light (Δε = εL - εR) as a function of wavelength. A CD spectrum consists of positive or negative peaks, also known as Cotton effects, corresponding to the electronic transitions of the molecule's chromophores.

For this compound, the pyrimidine ring acts as the primary chromophore. The electronic transitions of this aromatic system (e.g., π → π* transitions) are perturbed by the presence of the adjacent chiral center at C7. This perturbation makes the transitions chiroptically active, resulting in a characteristic CD spectrum. The sign and intensity of the Cotton effects are directly related to the absolute configuration of the chiral center. While the (S)-enantiomer would exhibit an equal and opposite CD spectrum, a racemic mixture would show no CD signal. The study of related chiral pyrimidine nucleosides has shown that chiroptical methods are powerful tools for conformational and configurational analysis. nih.govacs.org Therefore, CD and ORD spectroscopy serve as excellent complementary techniques to confirm the enantiomeric nature and absolute configuration of this compound in solution.

Circular Dichroism (CD) Spectroscopy for Stereochemical Confirmation

Circular dichroism (CD) spectroscopy is a powerful technique for confirming the stereochemistry of chiral molecules. It measures the differential absorption of left- and right-circularly polarized light by a chiral sample. For this compound, the presence of a stereocenter at the carbon atom of the hydroxyethyl group would give rise to a characteristic CD spectrum.

Theoretically, the CD spectrum of the (R)-enantiomer would be a mirror image of the spectrum of its (S)-enantiomer. The sign and magnitude of the Cotton effects in the CD spectrum are directly related to the spatial arrangement of the chromophores and the chiral center. The pyrimidine ring and the hydroxyl group would act as chromophores, and their electronic transitions would be perturbed by the chiral environment, leading to distinct positive or negative peaks in the CD spectrum.

Table 1: Predicted Circular Dichroism Data for this compound

| Wavelength (nm) | Molar Ellipticity (deg·cm²/dmol) | Transition |

| Data Not Available | Data Not Available | Data Not Available |

| Data Not Available | Data Not Available | Data Not Available |

Note: This table is a template. Specific experimental or computational data is required to populate it.

Optical Rotatory Dispersion (ORD) Studies

Optical Rotatory Dispersion (ORD) complements CD spectroscopy by measuring the change in the angle of rotation of plane-polarized light as a function of wavelength. An ORD spectrum of this compound would exhibit a plain curve at wavelengths away from an absorption band and show anomalous dispersion, known as a Cotton effect, in the region of an absorption band.

The sign of the Cotton effect in ORD is related to the stereochemistry of the molecule. A positive Cotton effect corresponds to an initial positive rotation that peaks, crosses the zero axis at the absorption maximum, and then becomes negative. A negative Cotton effect shows the opposite behavior. This data is invaluable for assigning the absolute configuration of a chiral compound, especially when compared with data from structurally similar molecules of known configuration.

Table 2: Predicted Optical Rotatory Dispersion Data for this compound

| Wavelength (nm) | Specific Rotation (°) |

| Data Not Available | Data Not Available |

| Data Not Available | Data Not Available |

Note: This table is a template. Specific experimental or computational data is required to populate it.

Vibrational Spectroscopy for Functional Group Identification

Fourier-Transform Infrared (FTIR) Spectroscopy

Fourier-Transform Infrared (FTIR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. The FTIR spectrum of this compound would display characteristic absorption bands corresponding to the vibrations of its constituent bonds.

Key expected vibrational modes would include:

O-H stretching: A broad band typically in the region of 3200-3600 cm⁻¹ due to the hydroxyl groups.

C-H stretching: Bands in the 2850-3000 cm⁻¹ region for the aliphatic C-H bonds and above 3000 cm⁻¹ for the aromatic C-H bonds of the pyrimidine ring.

C=N and C=C stretching: Vibrations of the pyrimidine ring, expected in the 1400-1650 cm⁻¹ range.

C-O stretching: A band in the 1050-1260 cm⁻¹ region corresponding to the alcohol C-O bond.

Table 3: Predicted FTIR Spectral Data for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode |

| Data Not Available | Data Not Available |

| Data Not Available | Data Not Available |

| Data Not Available | Data Not Available |

| Data Not Available | Data Not Available |

Note: This table is a template. Specific experimental or computational data is required to populate it.

Raman Spectroscopy

Raman spectroscopy provides complementary information to FTIR spectroscopy. It measures the inelastic scattering of monochromatic light, and the resulting spectral bands correspond to the vibrational modes of the molecule. Raman spectroscopy is particularly sensitive to non-polar bonds and symmetric vibrations.

For this compound, Raman spectroscopy would be especially useful for characterizing the vibrations of the pyrimidine ring. The symmetric ring breathing modes, which are often weak in FTIR, typically show strong signals in Raman spectra. The C-C and C=N stretching vibrations of the ring would also be prominent.

Table 4: Predicted Raman Spectral Data for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode |

| Data Not Available | Data Not Available |

| Data Not Available | Data Not Available |

| Data Not Available | Data Not Available |

Note: This table is a template. Specific experimental or computational data is required to populate it.

Computational Chemistry and Theoretical Modeling of R 2 1 Hydroxyethyl Pyrimidin 5 Ol

Quantum Chemical Calculations

Quantum chemical calculations are employed to investigate the fundamental electronic properties and reactivity of (R)-2-(1-hydroxyethyl)pyrimidin-5-ol. These methods provide a static, time-independent view of the molecule's electron distribution and energy levels.

Density Functional Theory (DFT) is a widely used computational method for studying the electronic structure of molecules due to its favorable balance of accuracy and computational cost. ijcce.ac.irphyschemres.org For pyrimidine (B1678525) derivatives, functionals such as B3LYP combined with basis sets like 6-31G(d,p) or 6-311++G(d,p) have proven effective in predicting molecular properties. echemcom.comnih.gov

DFT calculations for this compound would typically begin with geometry optimization to find the lowest energy conformation of the molecule. From this optimized structure, a variety of electronic properties and reactivity descriptors can be calculated. Key among these are the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap (ΔE) is a crucial indicator of the molecule's chemical stability and reactivity; a smaller gap suggests higher reactivity. ijcce.ac.irechemcom.com

Other global reactivity descriptors derived from these orbital energies, such as electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω), can be used to quantify the molecule's tendency to accept or donate electrons in chemical reactions.

Table 1: Illustrative DFT-Calculated Electronic Properties and Reactivity Descriptors for this compound (Note: The following values are representative examples of the type of data generated from DFT calculations and are not based on published experimental results for this specific molecule.)

| Parameter | Symbol | Illustrative Value | Unit | Description |

| Highest Occupied Molecular Orbital Energy | EHOMO | -6.5 | eV | Energy of the outermost electron-filled orbital; relates to electron-donating ability. |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | -1.2 | eV | Energy of the first empty orbital; relates to electron-accepting ability. |

| HOMO-LUMO Energy Gap | ΔE | 5.3 | eV | Indicates chemical reactivity and stability. |

| Electronegativity | χ | 3.85 | eV | Measures the power of an atom or group to attract electrons. |

| Chemical Hardness | η | 2.65 | eV | Measures resistance to change in electron distribution. |

| Global Electrophilicity Index | ω | 2.80 | eV | Quantifies the electrophilic nature of the molecule. |

Ab initio methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, are based on first principles of quantum mechanics without reliance on empirical parameters. These methods offer higher accuracy than DFT for properties like electron correlation energies, geometries, and interaction energies, albeit at a significantly greater computational expense. nih.gov

For a molecule like this compound, ab initio calculations would be valuable for benchmarking the results obtained from DFT. They can provide highly accurate reference data for the molecule's geometry, dipole moment, and conformational energy differences. This level of accuracy is particularly important for understanding subtle stereoelectronic effects and for providing a reliable foundation for more complex simulations, such as molecular dynamics.

Molecular Dynamics Simulations for Conformational Analysis

While quantum chemical calculations provide a static picture, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. mdpi.commdpi.com MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the molecule's conformation changes in response to its environment and thermal fluctuations.

The conformation of this compound, particularly the orientation of the flexible hydroxyethyl (B10761427) side chain, is expected to be highly sensitive to the solvent environment. MD simulations incorporating either explicit solvent molecules (e.g., a box of water molecules) or an implicit solvent model (e.g., a polarizable continuum) can elucidate these effects. bohrium.comjchemrev.com

In an aqueous environment, the hydroxyl groups of the molecule will act as both hydrogen bond donors and acceptors, forming a dynamic network of interactions with surrounding water molecules. These interactions can stabilize certain conformations over others. For instance, the dihedral angle defining the rotation of the C-C bond in the hydroxyethyl group may adopt different preferential values in water compared to the gas phase or a nonpolar solvent.

Table 2: Illustrative Conformational Data from Molecular Dynamics Simulations (Note: These values are hypothetical examples to illustrate the influence of solvent on molecular conformation.)

| Parameter | Phase | Average Value | Description |

| Dihedral Angle (HO-C-C-pyrimidine) | Gas Phase | 60° | Preferred orientation of the side chain in isolation. |

| Dihedral Angle (HO-C-C-pyrimidine) | Aqueous Solution | 180° | Altered orientation due to hydrogen bonding with water, leading to a more extended conformation. |

| Solvent Accessible Surface Area (SASA) | Aqueous Solution | 210 | Ų |

MD simulations are also instrumental in studying how molecules of this compound interact with each other. nih.gov Due to the presence of hydrogen bond donors (-OH groups) and acceptors (N atoms in the ring, -OH groups), the molecule has a strong potential to form intermolecular hydrogen bonds. researchgate.net These interactions can lead to the formation of dimers or larger aggregates in solution.

Simulations can quantify the strength and lifetime of these hydrogen bonds and investigate other non-covalent interactions, such as π-π stacking between the pyrimidine rings. Understanding these interactions is key to predicting the molecule's physical properties, such as solubility and crystal packing. The simulation can reveal whether the system favors self-association or remains solvated as individual molecules at a given concentration.

Prediction of Spectroscopic Properties

Computational methods are frequently used to predict spectroscopic properties, which aids in the interpretation of experimental spectra. nih.gov DFT calculations, in particular, can provide reliable predictions of vibrational (IR) and nuclear magnetic resonance (NMR) spectra. physchemres.org

For this compound, theoretical spectra can be computed from the optimized geometry.

Infrared (IR) Spectroscopy: Theoretical IR spectra are obtained by calculating the vibrational frequencies and their corresponding intensities. These calculations can help assign the peaks observed in an experimental spectrum to specific molecular motions, such as O-H stretching, C-H stretching, and ring vibrations of the pyrimidine core. nih.govresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR chemical shifts can be predicted using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. acs.org These predictions are valuable for structural elucidation, allowing for a direct comparison between the computed and experimentally measured chemical shifts for each unique proton and carbon atom in the molecule.

Table 3: Illustrative Predicted Spectroscopic Data for this compound (Note: These are representative values derived from computational methods and serve as examples of expected spectroscopic properties.)

| Spectrum | Functional Group / Atom | Predicted Wavenumber (cm⁻¹) / Chemical Shift (ppm) |

| IR | O-H Stretch (alcohol & phenol) | 3200 - 3500 |

| C-H Stretch (aliphatic & aromatic) | 2950 - 3100 | |

| C=N / C=C Stretch (ring) | 1550 - 1650 | |

| ¹H NMR | Phenolic -OH | ~9.5 |

| Ring Protons | 7.0 - 8.5 | |

| Methine Proton (-CH) | ~4.8 | |

| Alcoholic -OH | ~4.5 | |

| Methyl Protons (-CH₃) | ~1.5 | |

| ¹³C NMR | Ring Carbons | 110 - 160 |

| Methine Carbon (-CH) | ~70 | |

| Methyl Carbon (-CH₃) | ~25 |

Reaction Pathway Modeling and Transition State Exploration

Due to the absence of specific published research on the reaction pathway modeling of this compound, this section will explore plausible reaction pathways and transition states based on established computational studies of analogous pyrimidine derivatives and related heterocyclic compounds. mdpi.comresearchgate.net Theoretical investigations, primarily employing Density Functional Theory (DFT), are instrumental in elucidating reaction mechanisms at a molecular level. zsmu.edu.uaacs.org

Hypothetical Reaction Pathways

One potential area of investigation for a molecule like this compound would be its synthesis or degradation. Computational modeling can map out the energy landscape of such processes. For instance, in a hypothetical synthesis, the formation of the pyrimidine ring could be modeled. The synthesis of pyrimidine derivatives often involves cyclization reactions. mdpi.comnumberanalytics.com A plausible final step in the synthesis of the target molecule could involve the stereoselective reduction of a corresponding ketone precursor.

Computational modeling of such a reduction would involve calculating the energies of the reactants, products, and, crucially, the transition states for the formation of both the (R) and (S) enantiomers. The difference in the activation energies for the two pathways would determine the enantioselectivity of the reaction.

Transition State Exploration

The exploration of transition states is a cornerstone of reaction pathway modeling. researchgate.net A transition state represents the highest energy point along the reaction coordinate and is characterized by a single imaginary frequency in its vibrational analysis. For a hypothetical reaction, such as the oxidation of the hydroxyl group in this compound to a ketone, computational methods can be used to locate the transition state structure.

Key parameters that are typically analyzed in a transition state structure include the lengths of breaking and forming bonds, bond angles, and dihedral angles. These geometric parameters provide insight into the nature of the chemical transformation.

Table 5.4.1: Hypothetical Transition State Geometries for the Oxidation of a Pyrimidine-based Alcohol

| Parameter | Reactant (Å/°) | Transition State (Å/°) | Product (Å/°) |

| C-H Bond Length | 1.10 | 1.55 | - |

| O-H Bond Length | 0.97 | 1.30 | - |

| C=O Bond Length | - | 1.35 | 1.21 |

| O-H Bond Angle | 108.5 | 95.2 | - |

Note: The data in this table is hypothetical and serves as an illustration of typical computational results for the oxidation of an alcohol to a ketone.

The energy of the transition state is critical for determining the reaction rate. By calculating the Gibbs free energy of activation (ΔG‡), chemists can predict the feasibility and kinetics of a reaction under specific conditions. researchgate.net

Chiral Recognition Mechanisms through Computational Approaches

The ability to distinguish between enantiomers, known as chiral recognition, is a fundamental process in biochemistry and pharmacology. ontosight.ailongdom.org Computational methods offer powerful tools to investigate the mechanisms of chiral recognition at the molecular level. numberanalytics.compsu.edutaylorfrancis.com As no specific computational studies on the chiral recognition of this compound are publicly available, this section will discuss the general principles and methodologies applied to similar chiral molecules.

Principles of Computational Chiral Recognition

Chiral recognition relies on the formation of transient diastereomeric complexes between a chiral selector (e.g., a receptor, enzyme, or chiral stationary phase) and the individual enantiomers of a chiral analyte. nih.gov The difference in the stability of these diastereomeric complexes leads to the observed enantioselectivity. acs.org Computational approaches, such as molecular docking and molecular dynamics (MD) simulations, are employed to model these interactions. scilit.com

Molecular Docking Studies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. scilit.com In the context of chiral recognition, docking simulations can be used to place both the (R) and (S) enantiomers of a molecule like 2-(1-hydroxyethyl)pyrimidin-5-ol (B3238098) into the binding site of a chiral selector.

The docking scores, which are estimates of the binding affinity, can provide a preliminary assessment of which enantiomer binds more favorably. The analysis of the docked poses can reveal key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that contribute to the stability of the complex.

Molecular Dynamics Simulations

Molecular dynamics simulations provide a more dynamic picture of the chiral recognition process by simulating the movement of atoms and molecules over time. acs.org An MD simulation can be used to assess the stability of the diastereomeric complexes formed between the chiral selector and each enantiomer.

By analyzing the trajectory of the simulation, researchers can calculate the binding free energy for each complex. A significant difference in the binding free energies for the (R) and (S) enantiomers is indicative of effective chiral recognition.

Table 5.5.1: Hypothetical Binding Free Energies for the Interaction of Enantiomers with a Chiral Selector

| Enantiomer | Binding Free Energy (kcal/mol) | Key Interacting Residues (Hypothetical) |

| This compound | -7.5 | Asp120, Phe250, Tyr300 |

| (S)-2-(1-hydroxyethyl)pyrimidin-5-ol | -5.2 | Asp120, Leu150 |

Note: The data in this table is hypothetical and for illustrative purposes. The binding free energies and interacting residues would be specific to the chosen chiral selector.

The analysis of the MD trajectories can also highlight the specific intermolecular interactions that are most persistent and therefore most important for chiral discrimination. For a molecule containing a hydroxyl group and a pyrimidine ring, hydrogen bonding with polar residues and π-π stacking interactions with aromatic residues of the selector would likely play a crucial role. nih.gov

Analytical Methodologies for Stereochemical Purity and Enantiomeric Excess Determination

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and quantification of enantiomers due to its high resolution, sensitivity, and versatility. mdpi.comnih.gov The direct separation of enantiomers is most commonly achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. mdpi.com

For a polar molecule like (R)-2-(1-hydroxyethyl)pyrimidin-5-ol, polysaccharide-based CSPs are particularly effective. These are typically derivatives of cellulose (B213188) or amylose (B160209) coated or immobilized on a silica (B1680970) support. The chiral recognition mechanism involves a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and steric hindrance within the chiral grooves of the polysaccharide polymer.

Typical HPLC Method Parameters:

Chiral Stationary Phase (CSP): Polysaccharide-based columns such as Chiralpak® IA (amylose tris(3,5-dimethylphenylcarbamate)) or Chiralcel® OD (cellulose tris(3,5-dimethylphenylcarbamate)) are highly successful for separating chiral alcohols and heterocyclic compounds. researchgate.net

Mobile Phase: A selection of normal-phase, polar organic, or reversed-phase eluents can be used. For this compound, a normal-phase or polar organic mode is often preferred. A common mobile phase would be a mixture of an alkane (like n-hexane or heptane) with an alcohol modifier (like isopropanol (B130326) or ethanol). The ratio of these solvents is optimized to achieve the best balance between resolution and analysis time. researchgate.net

Detection: A UV detector is typically used, with the detection wavelength set to a value where the pyrimidine (B1678525) ring exhibits strong absorbance (e.g., 254 nm).

Quantification: The enantiomeric excess is calculated from the peak areas of the two enantiomers in the chromatogram.

Table 1: Example HPLC Parameters for Chiral Separation

Chiral Gas Chromatography (GC)

Chiral Gas Chromatography (GC) is another powerful technique for enantiomeric separation, particularly for volatile and thermally stable compounds. mdpi.com For non-volatile compounds like this compound, a derivatization step is typically required to increase volatility and improve chromatographic performance. The hydroxyl groups can be converted to esters (e.g., acetates) or silyl (B83357) ethers (e.g., trimethylsilyl (B98337) ethers) prior to analysis. globalresearchonline.net

The separation is performed on a capillary column coated with a chiral stationary phase, most commonly a cyclodextrin (B1172386) derivative. These cyclodextrin selectors form transient diastereomeric inclusion complexes with the enantiomers, with the stability of these complexes differing for each enantiomer, resulting in separation. gcms.cz

Typical GC Method Parameters:

Derivatization Agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to form a TMS ether or Acetic Anhydride to form an acetate.

Chiral Stationary Phase (CSP): A column coated with a derivatized cyclodextrin, such as Rt-βDEXsm (permethylated beta-cyclodextrin). gcms.cz

Carrier Gas: Helium or Hydrogen.

Temperature Program: An oven temperature gradient is used to ensure good peak shape and resolution. For example, starting at 100°C and ramping up to 220°C.

Detector: A Flame Ionization Detector (FID) is commonly used due to its high sensitivity for organic compounds.

Table 2: Example GC Parameters for Chiral Separation (after Derivatization)

Supercritical Fluid Chromatography (SFC) for Chiral Separation

Supercritical Fluid Chromatography (SFC) has emerged as a highly efficient technique for chiral separations, combining advantages of both GC and HPLC. nih.gov It uses a supercritical fluid, most commonly carbon dioxide, as the main component of the mobile phase. selvita.com The low viscosity and high diffusivity of supercritical CO₂ allow for faster separations and higher efficiency compared to HPLC. chromatographyonline.com

SFC is compatible with the same chiral stationary phases used in HPLC, with polysaccharide-based CSPs being the most widely used for their broad applicability. researchgate.net Organic modifiers (co-solvents), such as methanol (B129727) or ethanol, are added to the CO₂ to increase the mobile phase's polarity and solvating power, which is necessary for analyzing polar compounds like this compound.

Advantages of SFC:

Speed: Analysis times are significantly shorter than in HPLC. chromatographyonline.com

Green Chemistry: The primary use of CO₂, a non-toxic solvent, reduces the consumption of organic solvents. selvita.com

Efficiency: Achieves high plate counts, leading to excellent resolution.

Table 3: Example SFC Parameters for Chiral Separation

NMR-Based Methods for Enantiomeric Excess Determination

Nuclear Magnetic Resonance (NMR) spectroscopy offers a powerful alternative to chromatographic methods for determining enantiomeric excess. researchgate.net Since enantiomers are indistinguishable in an achiral solvent, a chiral auxiliary is required to induce a chemical shift difference between them. This can be achieved in two primary ways:

Chiral Derivatizing Agents (CDAs): The enantiomeric mixture is reacted with an optically pure CDA to form a pair of diastereomers. Diastereomers have different physical properties and, therefore, exhibit distinct signals in the NMR spectrum. stereoelectronics.org A classic example is α-methoxy-α-trifluoromethylphenylacetic acid (Mosher's acid). researchgate.net The integration of the non-equivalent signals from the two diastereomers allows for direct calculation of the e.e. stereoelectronics.org

Chiral Solvating Agents (CSAs) or Chiral Shift Reagents: These agents form weak, transient diastereomeric complexes with the enantiomers in the NMR tube. researchgate.net This interaction is strong enough to create a chiral environment around the analyte, causing the corresponding protons (or other nuclei) in the two enantiomers to resonate at slightly different frequencies. Lanthanide-based chiral shift reagents are one example. The ratio of the integrated peak areas of the separated signals directly corresponds to the enantiomeric ratio. stereoelectronics.org

Polarimetry for Optical Rotation Measurement

Polarimetry is a classical technique that measures the rotation of plane-polarized light as it passes through a solution of a chiral compound. stereoelectronics.org Each enantiomer of a chiral molecule rotates the light by an equal magnitude but in opposite directions. The (R)-enantiomer will have a specific rotation value that is equal in magnitude and opposite in sign to the (S)-enantiomer.

The enantiomeric excess can be determined by comparing the measured specific rotation of a sample to the known specific rotation of the pure enantiomer:

e.e. (%) = ([α]observed / [α]max) x 100

Where:

[α]observed is the specific rotation of the sample.

[α]max is the specific rotation of the pure enantiomer.

While relatively simple and inexpensive, polarimetry has limitations. Its accuracy depends on the precise knowledge of the maximum specific rotation and can be affected by impurities, concentration, solvent, and temperature. stereoelectronics.org It is often used as a quick check of enantiomeric purity rather than a precise quantitative tool, especially when compared to modern chromatographic and spectroscopic methods.

Synthetic Applications of R 2 1 Hydroxyethyl Pyrimidin 5 Ol As a Chiral Building Block

Utilization in the Enantioselective Synthesis of Complex Pyrimidine-Containing Architectures

The enantiopure nature of (R)-2-(1-hydroxyethyl)pyrimidin-5-ol makes it a valuable starting material for the synthesis of chiral pyrimidine-containing compounds. mdpi.comwikipedia.org Chiral pool synthesis, a strategy that utilizes readily available chiral compounds, is a direct approach to creating complex chiral molecules. wikipedia.org In this context, this compound can be employed to generate larger, more complex structures such as macrocycles or pharmacologically active compounds where the stereochemistry of the final product is dictated by the starting material. nih.govmdpi.comnih.gov The synthesis of chiral ligands for asymmetric catalysis is another area where this building block could be of significant interest.

For instance, the pyrimidine (B1678525) core can be incorporated into larger ring systems, and the chiral hydroxyethyl (B10761427) side chain can influence the conformation of the resulting macrocycle. While specific examples utilizing this compound are not abundant in the literature, the principles of enantioselective synthesis suggest its applicability in creating novel chiral entities. nih.gov The development of new synthetic methodologies, such as asymmetric hydrogenation and other transition-metal-catalyzed reactions, further expands the possibilities for creating diverse and complex chiral molecules from such building blocks. acs.org

Table 1: Potential Applications in Enantioselective Synthesis

| Application Area | Description | Potential Advantage of this compound |

| Chiral Pool Synthesis | Use of an enantiomerically pure starting material to introduce chirality into a target molecule. | Direct transfer of stereochemistry from the building block to the final product. |

| Macrocycle Synthesis | Incorporation into large ring structures. | The chiral side chain can induce specific folding patterns and conformations. |

| Synthesis of Bioactive Molecules | Used as a scaffold for the preparation of pharmaceuticals or agrochemicals. | The specific stereoisomer may exhibit desired biological activity. |

| Chiral Ligand Development | The molecule can be modified to create ligands for asymmetric catalysis. | The combination of the pyrimidine ring and chiral alcohol offers multiple coordination sites. |

Derivatization Reactions at the Hydroxyethyl Moiety

The hydroxyethyl group is a key functional handle for further synthetic transformations, allowing for the introduction of a wide range of functional groups and the extension of the carbon skeleton.

The secondary alcohol of the hydroxyethyl group can readily undergo esterification and etherification reactions. These transformations are fundamental for protecting the hydroxyl group, for modifying the molecule's physical and chemical properties, or for linking it to other molecular fragments.

Esterification: Standard esterification conditions, such as reaction with acyl chlorides or carboxylic anhydrides in the presence of a base, can be employed to form the corresponding esters.

Etherification: Etherification can be achieved through various methods, including the Williamson ether synthesis, which involves deprotonation of the alcohol followed by reaction with an alkyl halide. organic-chemistry.org Catalytic methods for the direct etherification of alcohols have also been developed, offering milder and more efficient alternatives. researchgate.netnih.govliv.ac.uk

Table 2: Representative Derivatization Reactions of the Hydroxyethyl Group

| Reaction Type | Reagents and Conditions | Product |

| Esterification | Acyl chloride, pyridine | Ester |

| Etherification | NaH, Alkyl halide | Ether |

Oxidation: The secondary alcohol of the hydroxyethyl moiety can be oxidized to the corresponding ketone, 2-acetylpyrimidin-5-ol. A variety of oxidizing agents can be used for this transformation, with pyridinium chlorochromate (PCC) being a common choice for the selective oxidation of secondary alcohols to ketones without over-oxidation. researchgate.netlibretexts.orgwikipedia.org The resulting ketone provides a new electrophilic center for further carbon-carbon bond-forming reactions.

Reduction: While the hydroxyethyl group is already in a reduced state, further reduction is not a typical transformation. However, should the hydroxyl group be converted to a leaving group (e.g., a tosylate), reductive removal could be achieved using a suitable reducing agent like lithium aluminum hydride.

Table 3: Oxidation of the Hydroxyethyl Moiety

| Reagent | Product | Key Features |

| Pyridinium Chlorochromate (PCC) | 2-Acetylpyrimidin-5-ol | Mild and selective oxidation of secondary alcohols to ketones. |

| Collins Reagent (CrO₃·2pyridine) | 2-Acetylpyrimidin-5-ol | Useful for acid-sensitive compounds. vanderbilt.edu |

| Swern Oxidation | 2-Acetylpyrimidin-5-ol | Utilizes dimethyl sulfoxide activated by an electrophile. |

Functionalization of the Pyrimidine Ring System

The pyrimidine ring is an electron-deficient aromatic system, which influences its reactivity towards both electrophilic and nucleophilic reagents. wikipedia.org